Ammonium (hydroxyethyl)dithiocarbamate
Description
Overview of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry Research
Dithiocarbamates are a class of monoanionic chelating ligands characterized by the [R₂NCS₂]⁻ functional group. nih.govnih.gov They are known for their ability to form stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. nih.gov The versatility of dithiocarbamate ligands stems from their facile synthesis, typically from the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.govwikipedia.org
The two sulfur atoms of the dithiocarbamate moiety act as strong chelating agents, readily binding to metal ions in a bidentate fashion to form a stable four-membered ring. nih.govnih.gov This strong chelation contributes to the high stability of the resulting metal complexes. nih.gov Dithiocarbamate ligands are considered "soft" ligands, according to Hard and Soft Acids and Bases (HSAB) theory, and thus form particularly stable complexes with soft metal ions. wikipedia.org
The electronic properties of dithiocarbamate ligands can be fine-tuned by varying the organic substituents (R groups) on the nitrogen atom. researchgate.net This allows for the modification of the ligand's steric and electronic characteristics, which in turn influences the properties of the resulting metal complexes, such as their solubility, stability, and reactivity. researchgate.net
Dithiocarbamate complexes exhibit a rich structural diversity, adopting various coordination geometries including square planar, tetrahedral, and octahedral arrangements. nih.govmdpi.com The coordination mode of the dithiocarbamate ligand can also vary, with monodentate and bridging coordination modes observed in addition to the more common bidentate chelation. nih.gov This structural flexibility has made dithiocarbamates a prominent ligand in coordination chemistry research. researchgate.net
The applications of dithiocarbamate complexes are widespread, ranging from their use as accelerators in vulcanization and flotation agents in the mining industry to their roles in agriculture as fungicides and pesticides. nih.govacs.org In more recent years, their potential in materials science as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles has been an active area of research. mdpi.com
Significance of the Hydroxyethyl (B10761427) Moiety in Dithiocarbamate Ligand Design
The incorporation of a hydroxyethyl (-CH₂CH₂OH) group into the dithiocarbamate ligand structure, as seen in ammonium (B1175870) (hydroxyethyl)dithiocarbamate, introduces several significant advantages in ligand design. This functionalization imparts specific properties to the ligand and its corresponding metal complexes.
One of the primary benefits of the hydroxyethyl moiety is the enhancement of solubility in polar solvents, including water. elsevierpure.com The hydroxyl group can participate in hydrogen bonding with solvent molecules, which is particularly advantageous for applications requiring aqueous media. elsevierpure.com This increased solubility contrasts with many dialkyldithiocarbamates, which are often more soluble in organic solvents. nih.gov
The presence of the hydroxyl group also provides an additional coordination site. While the dithiocarbamate core typically binds to the metal center through the two sulfur atoms, the oxygen atom of the hydroxyethyl group can also coordinate to the metal or to an adjacent metal center, leading to the formation of polynuclear or polymeric structures. nih.gov Furthermore, the hydroxyl group can participate in intermolecular and intramolecular hydrogen bonding within the crystal lattice of the metal complexes, influencing their solid-state structures and packing arrangements. elsevierpure.comnih.gov
The synthetic route to ammonium (hydroxyethyl)dithiocarbamate involves the reaction of 2-aminoethanol with carbon disulfide in the presence of ammonia (B1221849). nih.gov This straightforward synthesis makes the ligand readily accessible for further research and application.
Research Relevance of this compound Derivatives
Derivatives of this compound have demonstrated significant relevance in contemporary chemical research, particularly in the synthesis of novel coordination complexes and materials. The ligand, abbreviated as 'hedtc', has been used to synthesize metal complexes with interesting structural features and properties.
For instance, the reaction of this compound with copper(II) chloride has been shown to produce a tetranuclear copper(I) cluster, [Cu(I)₄(hedtc)₄]. elsevierpure.com This complex features copper-copper metal bonds and a distinct coordination environment. elsevierpure.com Similarly, its reaction with indium(III) chloride yields a mononuclear complex, [In(III)(hedtc)₃], with a distorted octahedral geometry. elsevierpure.com The solubility of these complexes in polar organic solvents is attributed to the presence of the hydroxyethyl group. elsevierpure.com
The thermal decomposition of metal dithiocarbamate complexes is a well-established method for producing metal sulfide nanoparticles. mdpi.com The presence of the hydroxyethyl group in the ligand can influence the decomposition pathway and the characteristics of the resulting nanoparticles. While specific research on the decomposition of this compound complexes is an area for further exploration, the general principle suggests its potential as a precursor for metal sulfide nanomaterials.
Furthermore, the functional group diversity offered by the hydroxyethyl moiety opens up possibilities for post-synthetic modification. The hydroxyl group can be further reacted to attach other functional molecules, creating more complex and tailored ligand systems for specific applications, such as in the development of sensors or functionalized surfaces. rsc.orgresearchgate.net
The research on this compound and its derivatives contributes to the fundamental understanding of coordination chemistry and provides a platform for the design of new functional materials. The interplay between the dithiocarbamate core and the hydroxyethyl functionality allows for a rich and diverse chemistry that continues to be an active area of investigation.
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃H₁₀N₂OS₂ | chemnet.com |
| Molecular Weight | 154.25 g/mol | chemnet.com |
| Appearance | Yellow crystals | chemicalbook.com |
| Solubility | Soluble in water | chemicalbook.com |
| CAS Number | 38123-09-0 | chemnet.com |
Table 2: Selected Research Findings on (hydroxyethyl)dithiocarbamate Complexes
| Metal Complex | Key Finding | Reference |
|---|---|---|
| [Cu(I)₄(hedtc)₄] | Forms a tetranuclear cluster with Cu-Cu bonds. Soluble in polar organic solvents. | elsevierpure.com |
| [In(III)(hedtc)₃] | Mononuclear complex with distorted octahedral geometry. Exhibits hydrogen bonding. | elsevierpure.com |
| [Zn(C₄H₈NOS₂)₂(C₁₂H₁₀N₄)] | Mononuclear zinc complex where the hydroxyethyl group participates in supramolecular chain formation via hydrogen bonding. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
38123-09-0 |
|---|---|
Molecular Formula |
C3H10N2OS2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
azanium;N-(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C3H7NOS2.H3N/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);1H3 |
InChI Key |
SHACSWKUQPMRMW-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=S)[S-].[NH4+] |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Hydroxyethyl Dithiocarbamates
Synthetic Pathways to Ammonium (B1175870) (hydroxyethyl)dithiocarbamate
The formation of ammonium (hydroxyethyl)dithiocarbamate is most commonly achieved through the reaction of an amine with carbon disulfide in a basic medium. This fundamental reaction can be adapted into various synthetic strategies, including one-pot and two-step approaches, with the final product's yield and purity being significantly influenced by the reaction conditions.
The classical synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. mdpi.com In the case of this compound, ethanolamine (B43304) serves as the primary amine. The reaction is typically conducted in the presence of a base, such as ammonium hydroxide, to facilitate the formation of the dithiocarbamate (B8719985) salt. nih.govnih.gov The general reaction mechanism involves the nucleophilic attack of the amine on the carbon atom of carbon disulfide.
The reaction between carbon disulfide and gaseous ammonia (B1221849) in solvents like ketones or ethyl alcohol can lead to the formation of ammonium dithiocarbamate, alongside ammonium thiocarbonate and ammonium thiocyanate. google.com The use of liquid ammonia and liquid carbon disulfide at temperatures between -33°C and 40°C can also produce ammonium dithiocarbamate. google.com
One-pot synthesis offers an efficient and straightforward method for preparing dithiocarbamates, including those with hydroxyethyl (B10761427) functionalities. organic-chemistry.org These strategies are advantageous as they reduce the need for isolating intermediates, thereby saving time and resources. A notable one-pot approach involves the reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions, which proceeds without a catalyst. organic-chemistry.org Another one-pot method describes the synthesis of 2-hydroxyalkyl dithiocarbamates through the reaction of various amines and carbon disulfide with epoxides in ethanol (B145695) at room temperature, also without a catalyst. scirp.org
A highly efficient, mild, and simple one-pot synthesis of dithiocarbamates involves the reaction of amines, CS₂, and alkyl halides without a catalyst under solvent-free conditions. organic-chemistry.org This method is noted for being a highly atom-economic process. organic-chemistry.org Furthermore, a one-pot synthesis of S-alkyl dithiocarbamates has been reported through the reaction of N-tosylhydrazones, carbon disulfide, and amines, which is transition metal-free. nih.gov
While one-pot syntheses are common, two-step approaches are also utilized, particularly when aiming for specific derivatives or higher purity. A typical two-step synthesis might first involve the formation of the this compound salt, which is then isolated before being used in a subsequent reaction, such as alkylation. For instance, a process for manufacturing ammonium dithiocarbamate involves reacting liquid carbon disulfide with liquid ammonia, filtering the resulting yellow product, washing it with liquid ammonia, and then converting the washed product to dithiocarbamate by allowing it to stand in contact with ethyl ether below 35°C. google.com Another approach involves dissolving carbon disulfide in a nitrile, such as acetonitrile (B52724), and then introducing ammonia to precipitate ammonium dithiocarbamate as a crystalline compound. google.com
The yield and purity of this compound are highly dependent on several reaction parameters.
Temperature: The synthesis is often carried out at low temperatures, typically below 4°C, to control the exothermic reaction and prevent the formation of unwanted byproducts. nih.govorientjchem.org Maintaining a low temperature helps in the precipitation of the dithiocarbamate, leading to solid products. nih.gov
Solvents: The choice of solvent can significantly impact the reaction. Ethanol is commonly used as a solvent in the synthesis of dithiocarbamate compounds. orientjchem.org In some cases, solvent-free conditions have been shown to be highly effective, minimizing waste and simplifying purification. organic-chemistry.org The use of nitriles as diluents, such as acetonitrile or benzonitrile, has also been reported to yield crystalline ammonium dithiocarbamate. google.com
Catalysts: While many dithiocarbamate syntheses proceed without a catalyst, certain reactions, particularly derivatizations, may employ one. scirp.orgorganic-chemistry.org For instance, the S-alkylation of dithiocarbamates can be catalyzed by a hydroxyapatite-supported copper nano-catalyst. rsc.org
Table 1: Summary of Synthetic Conditions for Dithiocarbamates
| Synthetic Approach | Key Reactants | Solvents | Catalyst | Temperature | Reference |
| Reaction in Basic Media | Ethanolamine, Carbon Disulfide, Ammonium Hydroxide | Ethanol, Water | None | < 4°C | nih.govnih.govorientjchem.org |
| One-Pot Synthesis | Amines, Carbon Disulfide, Epoxides | Ethanol | None | Room Temp | scirp.org |
| One-Pot Synthesis | Amines, CS₂, Alkyl Halides | Solvent-free | None | Room Temp | organic-chemistry.orgorganic-chemistry.org |
| Two-Step Synthesis | Liquid Carbon Disulfide, Liquid Ammonia | Ethyl Ether | None | < 35°C | google.com |
| Two-Step Synthesis | Carbon Disulfide, Ammonia | Acetonitrile | None | 20-25°C | google.com |
Derivatization of Hydroxyethyl Dithiocarbamates
The hydroxyethyl dithiocarbamate scaffold can be further modified through various chemical reactions to produce a wide range of derivatives with tailored properties.
Alkylation and arylation reactions are common methods for derivatizing dithiocarbamates. These reactions typically target the sulfur atom, leading to the formation of S-alkyl or S-aryl dithiocarbamates.
S-Alkylation: This can be achieved by reacting the dithiocarbamate salt with an alkyl halide. organic-chemistry.org A "hydrogen borrowing" reaction strategy using alcohols as alkylating agents, catalyzed by a hydroxyapatite-supported copper nano-catalyst, has also been developed for the S-alkylation of dithiocarbamates. rsc.org This method is presented as an environmentally benign and scalable approach. rsc.org
S-Arylation: The synthesis of S-aryl dithiocarbamates can be accomplished through several methods. One approach involves a three-component coupling of arynes, carbon disulfide, and aliphatic amines, which is a transition-metal-free process. organic-chemistry.org Another method utilizes a copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide. organic-chemistry.org A green and efficient multicomponent reaction for synthesizing S-aryl dithiocarbamates without any transition-metal catalysts under visible light has also been reported. organic-chemistry.org
Functionalization through the Hydroxyl Group
The presence of a primary hydroxyl (-OH) group on the ethyl side chain of (hydroxyethyl)dithiocarbamate provides a key site for molecular derivatization. This functional group significantly influences the compound's properties and reactivity, particularly its solubility and ability to form complex structures.
The hydroxyl group imparts a hydrophilic character to the molecule, making its derivatives more soluble in polar organic solvents and even in aqueous solutions. elsevierpure.com This property is advantageous for its use in various applications and for the synthesis of metal complexes in polar media. elsevierpure.com For instance, mono(2-hydroxyethyl)dithiocarbamate has been used to synthesize copper (I) and indium (III) complexes in aqueous solutions, a process facilitated by the solubility provided by the hydroxyl group. elsevierpure.com
A primary avenue for functionalization is the reaction of the hydroxyl group to form esters. This can be achieved through classical esterification methods, such as reacting the hydroxyethyl dithiocarbamate with a carboxylic acid or its derivative (like an acid chloride or anhydride) under appropriate catalytic conditions. mdpi.com For example, the esterification of polymers containing 2-hydroxyethyl methacrylate (B99206) units is often carried out using an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This same principle can be applied to create a diverse library of (hydroxyethyl)dithiocarbamate esters with varied functionalities, tailoring the molecule for specific applications.
Table 1: Functionalization Reactions Involving the Hydroxyl Group
| Reaction Type | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Esterification | Carboxylic Acid, Acid Chloride, or Anhydride; Catalyst (e.g., DCC, DMAP) mdpi.comjocpr.com | Dithiocarbamate Esters | Introduces a wide range of functional groups, modifying the compound's properties. |
| Metal Complexation | Metal Salts (e.g., Cu(II)Cl₂, In(III)Cl₃) in aqueous or polar solvents elsevierpure.com | Metal-Dithiocarbamate Complexes | The -OH group enhances solubility in polar solvents, facilitating synthesis. elsevierpure.com |
| Hydrogen Bonding | Polar Solvents (e.g., THF) elsevierpure.com | Supramolecular Assemblies | Influences crystal packing and the formation of extended networks. elsevierpure.com |
Challenges and Advancements in Synthetic Protocols
The synthesis of dithiocarbamates, while conceptually straightforward—typically involving the reaction of an amine with carbon disulfide—is accompanied by several challenges. tandfonline.com However, significant progress has been made to overcome these hurdles, leading to more efficient, safer, and environmentally friendly synthetic protocols. tandfonline.comresearchgate.net
Challenges in Dithiocarbamate Synthesis:
The traditional synthesis of dithiocarbamates often requires careful control of reaction conditions to avoid side reactions and ensure product purity. One of the main challenges is the instability of the dithiocarbamic acid intermediate, which readily decomposes. noaa.gov This necessitates the reaction to be carried out in the presence of a base to form the more stable dithiocarbamate salt.
Another significant challenge is the handling of the reagents and products. Carbon disulfide is highly flammable and toxic, requiring specialized handling procedures. Furthermore, many dithiocarbamate compounds are sensitive to air and moisture and may decompose upon exposure. noaa.gov The stability of the final product can also be an issue; for instance, dithiocarbamates with aliphatic chains can be susceptible to hydrolysis under acidic or neutral conditions. noaa.gov Obtaining pure products can also be difficult due to the low solubility of some dithiocarbamates in common organic solvents, making purification by recrystallization challenging.
Table 2: Common Challenges in Dithiocarbamate Synthesis
| Challenge | Description | Mitigation Strategies |
|---|---|---|
| Reagent Toxicity & Flammability | Carbon disulfide is a volatile, flammable, and toxic liquid. | Use of alternative, less hazardous thiocarbonyl surrogates; conducting reactions in closed systems or under fume hoods. organic-chemistry.org |
| Product Instability | Dithiocarbamic acids are often unstable; some dithiocarbamate salts are sensitive to air, moisture, or acid. noaa.gov | In situ formation and reaction; use of basic media to form stable salts; proper storage of products in desiccators or refrigerators. |
| Reaction Control | Side reactions can occur, leading to impurities and lower yields. | Precise control of temperature, stoichiometry, and order of reagent addition. |
| Purification | Low solubility of some products can hinder purification by standard methods like recrystallization. | Use of specialized solvent systems; chromatographic purification methods. |
Advancements in Synthetic Protocols:
To address the challenges associated with traditional methods, researchers have developed numerous innovative and improved synthetic protocols. A major area of advancement is the development of one-pot, multi-component reactions. organic-chemistry.org These reactions, where an amine, carbon disulfide, and an electrophile (such as an alkyl halide) are combined in a single step, are highly atom-economical and operationally simple. organic-chemistry.org
There is a growing trend towards "green chemistry" approaches in dithiocarbamate synthesis. tandfonline.comresearchgate.net This includes the use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES), as well as performing reactions under solvent-free conditions. tandfonline.com These methods not only reduce environmental impact but can also lead to faster reactions and higher yields.
Furthermore, advancements include the development of catalyst-free reaction conditions and the use of visible-light-promoted reactions, which offer milder and more energy-efficient pathways to dithiocarbamates. organic-chemistry.org For the synthesis of more complex structures, such as S-aryl dithiocarbamates, novel methods employing reagents like aryl diazonium salts, diaryliodonium salts, and organoboronic acids have been developed, often proceeding under metal-free conditions. tandfonline.com The direct functionalization of silica (B1680970) surfaces with dithiocarbamates in a single step has also been reported as a more efficient alternative to traditional multi-step grafting procedures. rsc.org
Table 3: Advancements in Dithiocarbamate Synthetic Protocols
| Advancement | Description | Example/Benefit |
|---|---|---|
| Multi-component Reactions | One-pot synthesis involving amine, CS₂, and an electrophile. organic-chemistry.org | High atom economy, operational simplicity, and often high yields. organic-chemistry.org |
| Green Solvents | Use of water, polyethylene glycol (PEG), or deep eutectic solvents (DES). tandfonline.com | Reduced environmental impact, improved reaction rates, and easier work-up. tandfonline.com |
| Catalyst-Free Synthesis | Reactions proceed without the need for a metal or organic catalyst. organic-chemistry.org | Avoids catalyst cost and potential product contamination; simplifies purification. |
| Visible-Light-Promoted Reactions | Use of visible light to initiate the reaction, often without a photocatalyst. organic-chemistry.org | Energy-efficient, mild reaction conditions, and minimizes chemical waste. organic-chemistry.org |
| Novel Reagents for S-Arylation | Use of aryl diazonium salts, diaryliodonium salts, or organoboronic acids. tandfonline.com | Enables synthesis of S-aryl dithiocarbamates under mild, often metal-free, conditions. tandfonline.com |
| One-Step Grafting | Direct functionalization of surfaces (e.g., silica) with dithiocarbamates. rsc.org | More efficient and avoids degradation that can occur in multi-step processes. rsc.org |
Coordination Chemistry of Hydroxyethyl Dithiocarbamate Ligands
Formation and Stability of Metal–Hydroxyethyl (B10761427) Dithiocarbamate (B8719985) Complexes
Metal complexes of hydroxyethyl dithiocarbamate are typically synthesized through metathesis reactions. A common method involves reacting the ammonium (B1175870) salt of the ligand, ammonium (hydroxyethyl)dithiocarbamate (NH₄(hedtc)), with a suitable metal salt, often a halide, in an aqueous or alcoholic solution. elsevierpure.comsysrevpharm.org For example, complexes of copper(I) and indium(III) have been successfully synthesized from the reaction of NH₄(hedtc) with copper(II) chloride and indium(III) chloride, respectively, in an aqueous solution. elsevierpure.com
The general reaction for the formation of these complexes can be represented as: n NH₄(S₂CNHCH₂CH₂OH) + MXn → M(S₂CNHCH₂CH₂OH)n + n NH₄X
Dithiocarbamate ligands are known to form stable complexes with a wide array of transition and main group metals. researchgate.netnih.govmdpi.com This stability is attributed to the strong chelate effect of the bidentate dithiocarbamate group and the ability of the soft sulfur donor atoms to form robust covalent bonds with metal ions. researchgate.net The stability of metal dithiocarbamate complexes in solution has been studied using techniques like UV-vis spectrophotometry, with stability constants varying depending on the metal ion and the substituents on the nitrogen atom. sci-hub.se While specific stability constants for hydroxyethyl dithiocarbamate complexes are not extensively reported in the provided context, the general trend of high stability for dithiocarbamate complexes is expected to hold true. The presence of the electron-donating hydroxyethyl group can also influence the electron density on the sulfur atoms, thereby affecting the stability of the resulting metal complexes. wikipedia.org
For instance, studies on manganese dithiocarbamate complexes have shown that the stability and even the resulting oxidation state of the metal can be highly dependent on the reaction atmosphere. Manganese(II) complexes are formed under oxygen-free conditions, but in the presence of air, they readily oxidize to form more stable manganese(III) complexes. mdpi.com
Binding Modes and Donor Atom Preferences
The hydroxyethyl dithiocarbamate ligand exhibits versatility in its coordination to metal centers, primarily dictated by the electronic and steric properties of the metal ion and the reaction conditions.
The most prevalent binding mode for the dithiocarbamate moiety is as a bidentate chelating ligand, where both sulfur atoms coordinate to the metal center. researchgate.netpurdue.edu This forms a stable four-membered chelate ring. sysrevpharm.org This κ²-S,S' coordination is observed in numerous hydroxyethyl dithiocarbamate complexes. researchgate.net
In these complexes, the two metal-sulfur bond lengths are often nearly equal, indicating a symmetric chelation. This mode is fundamental to the formation of stable, neutral complexes such as [In(III)(hedtc)₃], where three hydroxyethyl dithiocarbamate ligands coordinate to the indium center in a bidentate fashion to create a distorted octahedral geometry. elsevierpure.com Similarly, in complexes like [Cu{S₂CNR(CH₂CH₂OH)}₂], the dithiocarbamate ligands chelate to the copper(II) center through the sulfur atoms. researchgate.net The strong chelating nature of the dithiocarbamate group is a key driver for the formation of these stable structures. nih.gov
| Complex | Metal Center | Coordination Geometry | Reference |
|---|---|---|---|
| [In(hedtc)₃] | In(III) | Distorted Octahedral | elsevierpure.comresearchgate.net |
| [Cu{S₂CN(Et)(CH₂CH₂OH)}₂] | Cu(II) | Dimeric, Square Pyramidal (per Cu) | researchgate.net |
| [Ni{S₂CN(Ph)(CH₂CH₂OH)}₂] | Ni(II) | Square Planar | nih.gov |
While less common, monodentate and anisobidentate coordination modes are also possible for dithiocarbamate ligands. researchgate.netresearchgate.net In the monodentate mode, only one sulfur atom binds to the metal center. This is often observed in complexes with high coordination numbers or significant steric hindrance. An example is seen in certain organotin complexes where one dithiocarbamate ligand acts as a chelate, while another bonds monodentately. researchgate.net
Anisobidentate coordination represents an intermediate state where both sulfur atoms are bonded to the metal center, but with significantly different M-S bond lengths. This asymmetry can be induced by electronic effects within the complex or by the formation of bridging interactions. Dithiocarbamate ligands can also act as bridging ligands, connecting two or more metal centers, which can lead to the formation of polymeric structures. sysrevpharm.orgresearchgate.net While specific examples for the hydroxyethyl derivative in monodentate or anisobidentate modes are not detailed in the provided search results, these modes are a known feature of general dithiocarbamate chemistry and could potentially be adopted by the hydroxyethyl ligand under appropriate conditions. researchgate.netmdpi.com
A distinguishing feature of the (hydroxyethyl)dithiocarbamate ligand is the presence of the terminal hydroxyl (-OH) group. This functional group significantly impacts the properties of the resulting metal complexes.
Solubility: The polar hydroxyl group imparts increased solubility in polar organic solvents, such as tetrahydrofuran (B95107) (THF), and even in aqueous solutions, which is a notable difference from many common dialkyldithiocarbamate complexes that are typically soluble only in nonpolar organic solvents. elsevierpure.comnih.gov This enhanced solubility is advantageous for solution-based processing and characterization.
Diverse Coordination Geometries and Structural Motifs
The flexible coordination behavior of the hydroxyethyl dithiocarbamate ligand, combined with the varied electronic preferences of different metal ions, leads to a wide range of coordination geometries and structural motifs. researchgate.netresearchgate.net
The coordination number and geometry are influenced by the size and oxidation state of the central metal ion. For instance, with the indium(III) ion, three bidentate hydroxyethyl dithiocarbamate ligands form a six-coordinate complex with a distorted octahedral geometry, [In(hedtc)₃]. elsevierpure.comresearchgate.net In contrast, a complex with copper(I) forms a tetranuclear cluster, [Cu(I)₄(hedtc)₄], where the copper ions exhibit a lower coordination number and engage in metal-metal bonding. elsevierpure.com Nickel(II) complexes with related N-(2-hydroxyethyl)-N-phenyldithiocarbamate ligands adopt a square planar geometry. nih.gov
| Metal Ion | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|
| In(III) | [In(hedtc)₃] | Distorted Octahedral | elsevierpure.comresearchgate.net |
| Cu(I) | [Cu(I)₄(hedtc)₄] | Tetranuclear Cluster | elsevierpure.comresearchgate.net |
| Ni(II) | [Ni{S₂CN(Ph)(CH₂CH₂OH)}₂] | Square Planar | nih.gov |
| Cu(II) | [Cu{S₂CN(Et)(CH₂CH₂OH)}₂] | Square Pyramidal (in dimer) | researchgate.net |
The structures formed by metal-hydroxyethyl dithiocarbamate complexes can range from discrete monomeric or oligomeric units to extended polymeric networks. researchgate.net
Monomeric and Oligomeric Architectures: Many complexes exist as simple mononuclear species, such as the distorted octahedral [In(hedtc)₃]. elsevierpure.com Oligomeric structures are also observed, a prime example being the tetranuclear copper(I) cluster, [Cu(I)₄(hedtc)₄]. elsevierpure.com In this structure, four copper atoms and four ligands assemble into a discrete, cage-like molecule. Dimeric structures are also known, for example in Cu(II) complexes where two monomeric units are linked through Cu-S interactions. researchgate.net
Polymeric Architectures: The ability of the dithiocarbamate ligand to bridge metal centers can lead to the formation of coordination polymers. mdpi.com While the dithiocarbamate group itself can bridge, the additional functionality of the hydroxyl group in the hydroxyethyl derivative provides further opportunities for linking units through hydrogen bonding. In the case of [In(III)(hedtc)₃]∙3THF, while the complex itself is monomeric, the molecular packing driven by hydrogen bonding results in a two-dimensional hexagonal network in the crystal structure. elsevierpure.comresearchgate.net This illustrates how non-covalent interactions, facilitated by the hydroxyl group, can lead to higher-order supramolecular architectures. The potential for forming complex polymeric structures is an area of ongoing interest in the study of functional dithiocarbamate ligands. rsc.org
Dinuclear and Cluster Formations (e.g., Tetranuclear Copper Clusters)
The hydroxyethyl dithiocarbamate ligand has demonstrated a propensity for forming multinuclear metal complexes, including dinuclear and higher-nuclearity clusters. A notable example is the formation of a tetranuclear copper(I) cluster, [Cu(I)₄(hedtc)₄]∙4THF (where hedtc = ⁻S₂CNHCH₂CH₂OH). researchgate.netelsevierpure.com In this structure, four monovalent copper ions are held together by copper-copper metallic bonds and are coordinated by the sulfur atoms of the hydroxyethyl dithiocarbamate ligands. researchgate.netelsevierpure.com This arrangement results in a three-dimensional structure characterized by the parallel packing of eight of these Cu(I)₄(hedtc)₄ molecules. researchgate.netelsevierpure.com
The formation of such clusters is not limited to copper. For instance, the reaction of potassium (aza-15-crown-5)dithiocarbamate with (Me₂S)AuCl initially yields a dinuclear gold complex, [Au(O₄NCS₂)]₂. nih.gov This dinuclear species can then undergo a structural transformation upon heating to form a hexanuclear gold complex. nih.gov Similarly, reactions with [Cu(CH₃CN)₄]ClO₄ can produce a tetranuclear copper complex, [Cu(O₄NCS₂)]₄. nih.gov The bridging capabilities of the dithiocarbamate moiety, utilizing its two sulfur atoms, are crucial in linking multiple metal centers together to form these larger aggregates.
In a different system involving a Schiff base ligand, a non-symmetric tetranuclear copper(II) complex, [Cu₄(C₁₉H₁₉N₂O₃)₂(CH₃CO₂)₂]·H₂O, has been synthesized. nih.gov In this complex, the ligand connects multiple copper centers, and bridging acetate (B1210297) groups further link the metal ions. nih.gov This results in a chair-like Cu₃O₃ core structure. nih.gov While not a dithiocarbamate complex, it illustrates the general principles of how ligands can facilitate the assembly of multinuclear metal architectures.
The formation of these dinuclear and cluster compounds is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the specific substituents on the dithiocarbamate ligand. The presence of the hydroxyethyl group can also play a role in directing the assembly of these structures through intermolecular interactions, as will be discussed in the following section.
Supramolecular Assemblies and Hydrogen Bonding Networks
The presence of the hydroxyl (-OH) and amine (N-H) groups in the hydroxyethyl dithiocarbamate ligand introduces the capacity for hydrogen bonding, which plays a crucial role in the formation of extended supramolecular assemblies. These non-covalent interactions direct the packing of individual metal complexes into well-defined one-, two-, or three-dimensional networks.
The importance of hydrogen bonding in dictating the final solid-state architecture is a well-established principle in coordination chemistry. For example, in some coordination polymers, N-H···O hydrogen bonds are significant in both the formation and stabilization of the polymeric chains. nih.gov The orientation of these hydrogen-bonding groups can influence the geometry and arrangement of the entire polymer. nih.gov Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to confirm and assess the strength of these hydrogen bonds. nih.gov
Furthermore, the interplay of different types of non-covalent interactions, such as O-H···O, N-H···O, O-H···S, and C-H···O hydrogen bonds, can lead to complex and robust supramolecular architectures. nih.gov These interactions can connect molecules into chains, sheets, or more intricate three-dimensional frameworks. nih.govnih.gov The ability of the hydroxyethyl group to act as both a hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs) makes it a particularly effective functional group for directing supramolecular assembly. The introduction of labile protons and potential hydrogen bonding sites through functional groups like the hydroxyl and amine moieties can significantly influence the intermolecular interactions and the resulting crystal packing. mdpi.com
Specific Geometries (e.g., Tetrahedral, Square Planar, Octahedral)
The coordination geometry around a central metal ion in a hydroxyethyl dithiocarbamate complex is determined by several factors, including the coordination number of the metal, its oxidation state, and its electronic configuration (specifically the number of d-electrons). libretexts.org Dithiocarbamate ligands, including the hydroxyethyl derivative, typically act as bidentate chelating ligands, binding to the metal center through both sulfur atoms. researchgate.net
Common coordination geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.org
Tetrahedral Geometry: This geometry is often found for metal ions with a coordination number of four, particularly those with d⁰ or d¹⁰ electron configurations or in low oxidation states. libretexts.org In a tetrahedral complex, the four donor atoms are arranged at the vertices of a tetrahedron around the central metal ion. libretexts.org For instance, in some dinuclear copper units, a distorted tetrahedral coordination geometry has been observed. researchgate.net
Square Planar Geometry: Also associated with a coordination number of four, square planar geometry is common for metal ions with a d⁸ electron configuration. libretexts.org In this arrangement, the four donor atoms lie in the same plane as the metal ion. Several copper(II) and nickel(II) dithiocarbamate complexes have been found to exhibit a distorted square planar geometry, where the metal center is bound to four sulfur atoms from two dithiocarbamate ligands. researchgate.net
Octahedral Geometry: Octahedral complexes have a coordination number of six, with the six donor atoms situated at the corners of an octahedron around the metal ion. libretexts.org The indium(III) complex, [In(III)(hedtc)₃], provides a clear example of a distorted octahedral geometry. researchgate.netelsevierpure.com In this case, the indium center is coordinated to three bidentate hydroxyethyl dithiocarbamate ligands, with each ligand spanning two adjacent coordination sites. researchgate.netelsevierpure.com Similarly, some cobalt(III) complexes with other ligands have been reported to adopt a distorted octahedral geometry. researchgate.net
The specific geometry adopted can have a significant impact on the physical and chemical properties of the complex, including its color, magnetic properties, and reactivity. The "bite angle" of the dithiocarbamate ligand (the S-M-S angle within the chelate ring) and the M-S bond lengths are key structural parameters that characterize these geometries. researchgate.net
| Coordination Number | Geometry | Example Metal Ion Configuration | Example Complex Fragment |
|---|---|---|---|
| 4 | Tetrahedral | d⁰, d¹⁰ | [Zn(CN)₄]²⁻ |
| 4 | Square Planar | d⁸ | [NiCl₄]²⁻ |
| 6 | Octahedral | - | [CoCl₆]³⁻ |
Stabilization of Metal Oxidation States by Hydroxyethyl Dithiocarbamate Ligands
A key feature of dithiocarbamate ligands, including the hydroxyethyl derivative, is their ability to stabilize a wide range of metal oxidation states. nih.gov This versatility is attributed to the electronic structure of the dithiocarbamate moiety itself. The ligand can be described by different resonance structures, including a dithiocarbamate form and a thioureide form. nih.gov The thioureide resonance form arises from the delocalization of the nitrogen lone pair electrons onto the sulfur atoms, which enhances the electron-donating ability of the ligand. nih.gov
This electronic flexibility allows dithiocarbamates to effectively coordinate with both "hard" and "soft" metal centers and to stabilize metals in both high and low oxidation states. For instance, dithiocarbamates are known to form stable complexes with metals in common oxidation states like Ni(II) and Cu(II), but they can also stabilize higher oxidation states such as Cu(III) and even formal Cu(IV). researchgate.net The stabilization of higher oxidation states is often influenced by the donor properties of the ligands present. rsc.org
The redox properties of metal dithiocarbamate complexes are often rich, with many complexes exhibiting reversible or quasi-reversible redox processes. nih.gov For example, cyclic voltammetry studies on certain copper(II) dithiocarbamate complexes show a one-electron oxidation corresponding to the Cu(II)/Cu(III) couple. researchgate.net While the resulting Cu(III) species may only be stable on the electrochemical timescale, it demonstrates the ligand's capacity to support higher oxidation states. researchgate.net
Ligand Exchange Phenomena in Hydroxyethyl Dithiocarbamate Complexes
Ligand exchange reactions are fundamental processes in coordination chemistry where one or more ligands in a coordination complex are replaced by other ligands. While specific studies focusing solely on ligand exchange in hydroxyethyl dithiocarbamate complexes are not extensively detailed in the provided context, general principles of ligand exchange in dithiocarbamate systems can be inferred.
Dithiocarbamate complexes, while generally stable, can participate in ligand exchange reactions. The formation of mixed-ligand complexes is a common outcome of such reactions. For instance, it is possible to synthesize complexes of the type M(L¹)(L²), where L¹ and L² are two different dithiocarbamate ligands. researchgate.net This indicates that under appropriate conditions, one dithiocarbamate ligand can be substituted for another.
The lability of the ligands in a complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination geometry, and the electronic and steric properties of both the entering and leaving ligands. The solvent can also play a crucial role in mediating ligand exchange reactions.
In the context of supramolecular chemistry, dynamic ligand exchange can be a tool for creating complex self-assembled structures. The reversibility of coordination bonds allows for the correction of "errors" during the assembly process, leading to the thermodynamically most stable product.
Furthermore, the interaction of metal dithiocarbamate complexes with other molecules can sometimes lead to reactions that involve the dithiocarbamate ligand itself. These are not strictly ligand exchange reactions in the sense of one ligand replacing another, but they do represent a transformation of the coordinated ligand. Examples include the addition of dithiocarbamates to unsaturated ligands and the insertion of unsaturated groups into the metal-sulfur bonds of the dithiocarbamate.
The presence of the hydroxyethyl group could potentially influence ligand exchange kinetics. The hydroxyl group could interact with incoming ligands via hydrogen bonding, possibly facilitating the exchange process. Conversely, its involvement in stable intermolecular hydrogen bonding networks within a crystal lattice could decrease the lability of the complex in the solid state.
Advanced Structural and Electronic Characterization of Hydroxyethyl Dithiocarbamate Complexes
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic nature of hydroxyethyl (B10761427) dithiocarbamate (B8719985) complexes in both solid and solution states.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for determining the coordination mode of the dithiocarbamate ligand to a metal center. The key vibrational bands of interest are the ν(C-N) (thioureide) and ν(C-S) stretching frequencies. researchgate.netuwc.ac.za
The position of the ν(C-N) stretching vibration, typically found in the 1450–1550 cm⁻¹ region, provides insight into the electronic structure of the dithiocarbamate moiety. ajrconline.org This band's position between that of a C-N single bond (around 1250–1350 cm⁻¹) and a C=N double bond (around 1640–1690 cm⁻¹) indicates a partial double bond character due to the delocalization of electrons within the N-CSS group. ajrconline.orgmsu.edu An increase in the frequency of this band upon complexation suggests a higher double bond character and bidentate coordination of the ligand. nih.gov For instance, in a series of alkyltin(IV) N-methyl-N-hydroxyethyl dithiocarbamate complexes, the ν(C-N) band was observed in the range of 1580–1450 cm⁻¹. uwc.ac.za
The ν(C-S) stretching frequency, which appears in the 950–1050 cm⁻¹ region, is also diagnostic of the coordination mode. nih.gov A single, sharp band in this region typically indicates a symmetrical, bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center. ajrconline.orgnih.gov In contrast, a splitting of this band or the appearance of multiple bands can suggest an anisobidentate or monodentate coordination. researchgate.net For example, in various dithiocarbamate complexes, a single sharp band around 1000 cm⁻¹ was indicative of symmetric bidentate coordination. ajrconline.org The presence of new bands in the far-IR region (typically 250-455 cm⁻¹) can be assigned to M-S stretching vibrations, further confirming the coordination of sulfur to the metal. uwc.ac.zaajrconline.org
Table 1: Representative FT-IR Frequencies for Hydroxyethyl Dithiocarbamate and Related Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(C-N) | 1450-1580 | Indicates partial double bond character and coordination. |
| ν(C-S) | 950-1060 | A single band suggests symmetric bidentate coordination. |
| ν(M-S) | 250-455 | Confirms metal-sulfur bond formation. |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of diamagnetic hydroxyethyl dithiocarbamate complexes in solution.
¹H NMR: Proton NMR spectra provide information about the chemical environment of the hydrogen atoms in the complex. Upon complexation, the signals of the protons on the hydroxyethyl group, particularly those adjacent to the nitrogen atom, often experience a downfield shift due to the coordination of the dithiocarbamate ligand to the metal center. researchgate.net For example, in various dithiocarbamate complexes, the protons nearest to the thioureide nitrogen were the most affected upon complexation. researchgate.net
¹³C NMR: Carbon-13 NMR spectroscopy is particularly useful for observing the carbon backbone of the ligand. The chemical shift of the thioureide carbon (N-C S₂) is highly indicative of the coordination environment. This signal typically appears in the range of 200-201 ppm in dithiocarbamate complexes. researchgate.netresearchgate.net The carbon signals of the hydroxyethyl group and any other organic substituents on the metal will also be present, providing a complete picture of the complex's carbon framework. nih.gov The electronegativity of the nitrogen atom can cause a downfield shift in the spectrum of adjacent carbons. nih.gov
¹¹⁹Sn NMR: For organotin complexes, ¹¹⁹Sn NMR spectroscopy is a crucial technique for determining the coordination number and geometry around the tin atom. nih.govmdpi.com The chemical shift (δ) of ¹¹⁹Sn is sensitive to the electronic environment and the number of coordinated ligands. nih.gov Generally, the coordination number of tin can be inferred from the chemical shift range: tetra-coordinated tin complexes typically resonate between +200 and -60 ppm, penta-coordinated between -90 and -190 ppm, and hexa-coordinated between -210 and -400 ppm. mdpi.comnih.gov A lower frequency upon coordination often indicates an increased coordination number. mdpi.com
Table 2: Typical NMR Chemical Shift Ranges for Hydroxyethyl Dithiocarbamate Complexes
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
|---|---|---|
| ¹H | Varies (protons near N are shifted downfield) | Confirms ligand structure and coordination. |
| ¹³C (N-C S₂) | 200-201 | Confirms the presence of the dithiocarbamate moiety. |
| ¹¹⁹Sn | -60 to -400 (for penta- and hexa-coordinated Sn) | Determines coordination number and geometry of organotin complexes. |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the hydroxyethyl dithiocarbamate complexes. The spectra of these complexes typically exhibit intense absorption bands in the UV region, which can be attributed to intraligand π→π* transitions within the dithiocarbamate moiety, specifically the N-CSS group. researchgate.netsysrevpharm.org Another significant feature can be the n→π* transitions. The formation of the complex is often indicated by the appearance of new, lower-energy bands or shifts in the existing ligand bands. sysrevpharm.org
In complexes with transition metals, ligand-to-metal charge transfer (LMCT) bands may also be observed. acs.org These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. The energy of these LMCT bands can provide insights into the electronic structure and the nature of the metal-ligand bonding. acs.org For instance, the UV-Vis spectrum of a Ni(II) proline dithiocarbamate complex showed a band at 246 nm, which was assigned to the π→π* intraligand transition of the CS₂ group. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure of hydroxyethyl dithiocarbamate complexes. researchgate.netelsevierpure.com This technique has been used to characterize a variety of such complexes, revealing different coordination geometries and intermolecular interactions.
For example, the crystal structure of a tetranuclear copper(I) complex with mono(2-hydroxyethyl)dithiocarbamate, [Cu(I)₄(hedtc)₄]∙4THF, showed a cluster of four copper ions with copper-copper bonds and a copper-sulfur coordination environment. elsevierpure.com In contrast, an indium(III) complex with the same ligand, [In(III)(hedtc)₃]∙3THF, exhibited a distorted octahedral geometry with the indium atom bound to three bidentate hedtc ligands. elsevierpure.com
The analysis of bond lengths and angles provides crucial details about the coordination. For instance, in many dithiocarbamate complexes, the two M-S bond lengths from a single ligand are nearly equal, confirming a symmetric bidentate coordination. researchgate.net However, in some cases, such as certain organotin(IV) complexes, the dithiocarbamate ligand coordinates in an asymmetric fashion, leading to two different Sn-S bond lengths. mdpi.comnih.gov The C-N bond length within the dithiocarbamate ligand, as determined by X-ray crystallography, further corroborates the partial double bond character observed in FT-IR spectroscopy. The "bite angle" of the chelating dithiocarbamate ligand (S-M-S angle) is typically smaller than 90° due to the geometric constraints of the four-membered chelate ring. researchgate.net
Furthermore, the crystal packing can be influenced by intermolecular interactions such as hydrogen bonding involving the hydroxyethyl group's -OH and N-H functionalities, which can lead to the formation of supramolecular architectures. elsevierpure.com
Table 3: Selected Crystallographic Data for Hydroxyethyl Dithiocarbamate Complexes
| Complex | Metal Center | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [Cu(I)₄(hedtc)₄]∙4THF | Copper(I) | Tetranuclear cluster | Cu-Cu bonds, Cu-S coordination | elsevierpure.com |
| [In(III)(hedtc)₃]∙3THF | Indium(III) | Distorted Octahedral | Three bidentate hedtc ligands | elsevierpure.com |
| (nBu)₂Sn(L)₂ | Tin(IV) | Skew trapezoidal bipyramidal | Asymmetric Sn-S bonds | mdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. nih.gov It serves as a crucial method for verifying the quantitative purity and empirical formula of newly synthesized hydroxyethyl dithiocarbamate complexes. nih.govresearchgate.net By comparing the experimentally determined percentages of these elements with the theoretically calculated values for a proposed molecular formula, researchers can confirm the composition of the compound. mdpi.com Close agreement between the found and calculated values provides strong evidence that the desired complex has been successfully synthesized and is free from significant impurities. nih.govsci-hub.se
This technique has been broadly applied in the characterization of a wide range of dithiocarbamate complexes, including those with nickel, copper, cobalt, and manganese. sci-hub.se For example, elemental analysis was used to confirm the formation of a Mn(III) superoxide (B77818) adduct, where the experimental results were in satisfactory agreement with the values predicted for the formula [MnL'₂(η²-O₂)]. mdpi.com
Table 2: Elemental Analysis Data for Representative Dithiocarbamate Metal Complexes
| Compound Formula | Element | Calculated (%) | Found (%) | Citation |
| C₂₆H₅₆S₄N₆Ni | C | 48.83 | 48.45 | sci-hub.se |
| H | 8.76 | 8.87 | sci-hub.se | |
| N | 13.14 | 12.93 | sci-hub.se | |
| C₂₂H₄₈S₄N₆Cu·CH₂Cl₂ | C | 41.04 | 41.81 | sci-hub.se |
| H | 7.43 | 7.93 | sci-hub.se | |
| N | 12.49 | 13.07 | sci-hub.se | |
| [Mn(AMPDTC)₂Cl₂] | C | 26.43 | 25.53 | |
| H | 4.44 | 4.40 | ||
| N | 6.17 | 5.99 | ||
| Mn | 12.09 | 11.99 |
AMPDTC = 2-Amino-2-methyl-1-propanol dithiocarbamate
Electrochemical Methods for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the electron transfer processes of hydroxyethyl dithiocarbamate complexes. electrochemsci.orgsciepub.com These techniques provide insights into the stability of different oxidation states of the central metal ion and the reversibility of redox reactions. electrochemsci.orgacs.org Dithiocarbamate ligands are known for their ability to stabilize metal ions in various and sometimes unusual oxidation states, which gives rise to a rich electrochemistry. electrochemsci.orgwikipedia.org
Cyclic Voltammetry Studies of Ligand and Metal Complexes
Cyclic voltammetry studies of hydroxyethyl dithiocarbamate metal complexes typically reveal quasi-reversible, diffusion-controlled redox processes centered on the metal ion. electrochemsci.orgresearchgate.net In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram shows peaks corresponding to oxidation and reduction events. The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) give information about the reversibility and kinetics of the electron transfer. sciepub.com
For many dithiocarbamate complexes, the redox processes involve single-electron transfers. electrochemsci.orgacs.org For example, studies on manganese(II) dithiocarbamate complexes have shown two distinct redox couples, corresponding to sequential one-electron transfers for the Mn(II)/Mn(III) and Mn(III)/Mn(IV) processes. electrochemsci.org In contrast, cobalt(II) complexes often display a single, quasi-reversible one-electron oxidation for the Co(II)/Co(III) couple. electrochemsci.orgresearchgate.net The specific redox potentials are influenced by the nature of the metal, the substituents on the dithiocarbamate ligand, and the solvent used. electrochemsci.org
Table 3: Redox Couples for Selected Dithiocarbamate Complexes Determined by Cyclic Voltammetry
| Complex Type | Redox Couple(s) | Key Observation | Citation |
| Mn(II) dithiocarbamates | Mn(II)/Mn(III), Mn(III)/Mn(IV) | Two sequential one-electron transfers | electrochemsci.org |
| Co(II) dithiocarbamates | Co(II)/Co(III) | Single quasi-reversible one-electron transfer | electrochemsci.orgresearchgate.net |
| Cu(II) dithiocarbamates | Cu(I) ↔ Cu(II) ↔ Cu(III) | Single one-electron oxidation and reduction steps | acs.org |
| In(III) (hedtc)₃ | In(III) → In(0) | Three single-electron additions | researchgate.net |
Redox Pathways and Electron Transfer Mechanisms
The data obtained from cyclic voltammetry allows for the elucidation of redox pathways and electron transfer mechanisms. For hydroxyethyl dithiocarbamate complexes, these reactions are typically outer-sphere electron transfers, where the electron moves between the electrode and the complex without any change in the primary coordination sphere of the metal ion. youtube.com The integrity of the ligand framework is maintained during the redox event. youtube.com
The electrochemical behavior of manganese and cobalt dithiocarbamates illustrates these pathways clearly. Manganese(II) complexes undergo two sequential single-electron oxidations, first to Mn(III) and then to Mn(IV). electrochemsci.org The pathway for cobalt(II) complexes is a more straightforward one-electron oxidation to form the stable Co(III) species. electrochemsci.org Copper(II) dithiocarbamate complexes exhibit both an oxidation and a reduction pathway, allowing access to Cu(III) and Cu(I) states from the stable Cu(II) complex via single one-electron steps. acs.org The linearity often observed in Randles-Sevcik plots (peak current vs. the square root of the scan rate) confirms that these processes are controlled by the diffusion of the complex to the electrode surface. electrochemsci.org In some systems, the ligand itself can be redox-active, a property known as redox non-innocence, which can lead to more complex electrochemical behavior where redox processes occur on the ligand in addition to the metal center. nih.gov
Magnetic Susceptibility Measurements for Oxidation State and Geometry Inference
Magnetic susceptibility measurements provide direct information about the number of unpaired electrons in a metal complex, which is invaluable for determining the oxidation state and inferring the coordination geometry of the central metal ion. mdpi.comsysrevpharm.org The effective magnetic moment (µeff), calculated from the measured susceptibility and expressed in Bohr magnetons (B.M.), is compared to theoretical spin-only values for different d-electron configurations. mdpi.com
For example, a manganese(III) complex (d⁴ configuration) in a high-spin octahedral environment is expected to have four unpaired electrons and a theoretical spin-only magnetic moment of 4.90 B.M. mdpi.com Experimental measurements for Mn(III) dithiocarbamate complexes yielding values in the range of 4.3–4.5 B.M. strongly support the assignment of a high-spin Mn(III) oxidation state in an octahedral geometry. mdpi.com Conversely, complexes with no unpaired electrons, such as those of Au(III) (d⁸, square planar) or Zn(II) (d¹⁰, tetrahedral), are diamagnetic and exhibit a µeff of 0 B.M. sysrevpharm.org This technique is particularly useful for distinguishing between high-spin and low-spin states in metals like iron and cobalt, which can adopt different spin states depending on the ligand field strength. rsc.org
Table 4: Magnetic Moment Data and Inferred Properties of Dithiocarbamate Complexes
| Metal Ion | d-Electron Config. | Measured µeff (B.M.) | Inferred Spin State | Inferred Geometry | Citation |
| Mn(III) | d⁴ | ~4.3 - 4.5 | High Spin | Octahedral | mdpi.com |
| Mn(II) | d⁵ | Paramagnetic | High Spin | Octahedral | |
| Cu(II) | d⁹ | 1.77 | - (1 unpaired e⁻) | Octahedral | sysrevpharm.org |
| Ni(II) | d⁸ | Paramagnetic | High Spin | Octahedral | sysrevpharm.org |
| Au(III) | d⁸ | Diamagnetic | Low Spin | Square Planar | sysrevpharm.org |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating dithiocarbamate (B8719985) systems due to its balance of accuracy and computational cost. It allows for precise modeling of the geometric and electronic properties of these molecules and their metal complexes.
DFT calculations are instrumental in predicting the stable three-dimensional arrangements of atoms in dithiocarbamate ligands and their metal complexes. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles. For metal complexes of dithiocarbamate derivatives, such as those of organotin(IV), DFT calculations have successfully predicted distorted octahedral or square planar geometries around the central metal atom. These computational predictions are often validated by comparison with experimental data from single-crystal X-ray diffraction.
For example, in studies on organotin(IV) N-methyl-N-hydroxyethyldithiocarbamate complexes, a close analogue to the subject compound, DFT calculations were used to model the molecular structures, which were then compared with experimental spectroscopic data to confirm the coordination environment of the tin atom. The calculations confirmed that the dithiocarbamate ligand binds to the metal center through both sulfur atoms.
Table 1: Representative Calculated Geometrical Parameters for Dithiocarbamate Metal Complexes Note: This table presents illustrative data for related dithiocarbamate complexes to demonstrate the outputs of DFT calculations, as specific data for Ammonium (B1175870) (hydroxyethyl)dithiocarbamate was not available in the searched literature.
| Complex | Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |
|---|---|---|---|
| [Ni(S2CNEt2)2] | Ni-S Bond Length (Å) | 2.218 | 2.207 |
| C-N Bond Length (Å) | 1.331 | 1.325 | |
| S-C-S Angle (°) | 110.5 | 110.3 | |
| [Co(S2CNMe2)3] | Co-S Bond Length (Å) | 2.265 | 2.261 |
| C-N Bond Length (Å) | 1.335 | 1.329 | |
| S-Co-S Angle (°) | 76.4 | 76.3 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A small energy gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.
DFT calculations are widely used to determine the energies and compositions of these frontier orbitals. For dithiocarbamate complexes, studies show that the HOMO is often localized on the electron-rich dithiocarbamate sulfur atoms and sometimes the metal center, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO, conversely, is typically centered on the metal ion and the dithiocarbamate backbone, representing the region most susceptible to receiving electrons (electrophilic attack). In organotin(IV) N-methyl-N-hydroxyethyldithiocarbamate complexes, the HOMO is composed mainly of the p-orbitals of the sulfur atoms, while the LUMO has significant contributions from the tin atom.
Chemical Reactivity and Mechanistic Investigations
Decomposition Pathways of Hydroxyethyl (B10761427) Dithiocarbamates
Hydroxyethyl dithiocarbamates, like other dithiocarbamates, are susceptible to degradation through several environmental and chemical pathways. These processes transform the parent compound into various smaller, often more mobile, molecules.
The stability of dithiocarbamates in aqueous environments is highly dependent on pH. Generally, they are more stable in alkaline conditions but undergo rapid decomposition in acidic or neutral solutions. mdpi.com The primary mechanism of hydrolytic degradation is acid-catalyzed decomposition. mdpi.comoup.com This process involves the protonation of the dithiocarbamate (B8719985) anion to form the corresponding dithiocarbamic acid. This acid is unstable and readily decomposes to form carbon disulfide (CS₂) and the corresponding amine—in this case, 2-aminoethanol (ethanolamine). acs.orgnih.gov
The rate of this degradation is influenced by several factors, including pH, temperature, and the presence of metal ions. mdpi.com For instance, the half-life of dithiocarbamates at 25°C can vary from a few hours to several days depending on these conditions. mdpi.com Ethylene (B1197577) bisdithiocarbamates (EBDCs), which are structurally related, are known to be unstable in the presence of moisture and susceptible to acid-catalyzed hydrolysis. mdpi.com
Table 1: Factors Influencing Hydrolytic Degradation of Dithiocarbamates
| Factor | Influence on Degradation Rate | Mechanism | Reference |
| pH | Increases significantly under acidic conditions. | Acid-catalysis promotes the formation of unstable dithiocarbamic acid. | mdpi.comacs.org |
| Temperature | Higher temperatures accelerate the reaction rate. | Provides the necessary activation energy for decomposition. | mdpi.com |
| Cation Type | The associated cation can influence stability and reaction kinetics. | Metal complexation can alter the susceptibility of the ligand to hydrolysis. | mdpi.comoup.com |
| Moisture | Essential for the hydrolytic process to occur. | Water acts as a reactant in the hydrolysis mechanism. | mdpi.com |
A significant degradation pathway for dithiocarbamates is their oxidation to form thiuram disulfides. This reaction involves the coupling of two dithiocarbamate molecules through a disulfide bond. nih.gov The oxidation is a one-electron redox process that can be initiated by various oxidizing agents, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or catalyzed by metal ions like iron(III). rsc.orgnih.govresearchgate.net
The general reaction is: 2 R₂NCS₂⁻ → [R₂NC(S)S-SC(S)NR₂] + 2 e⁻
This conversion is a reversible process, and the resulting thiuram disulfides are themselves reactive species. rsc.org For example, the spontaneous and rapid formation of thiuram disulfides has been observed in buffer solutions of iron(III) dithiocarbamates, whereas solutions of copper(II) or zinc(II) dithiocarbamates did not show such spontaneous oxidation. nih.gov This highlights the critical role of the specific metal ion in promoting oxidative degradation pathways. nih.gov This oxidation is a key transformation that influences the biological and environmental activity of dithiocarbamate compounds.
Microbial activity is a crucial factor in the environmental degradation of dithiocarbamates. mdpi.comucanr.edu Soil microorganisms can utilize these compounds as a source of carbon and nitrogen, breaking them down into simpler, less toxic substances. mdpi.com Research has identified specific microbial consortia capable of effectively biodegrading dithiocarbamates. For instance, a consortium containing bacteria from the genera Pseudomonas, Alcaligenes, and Hypomicrobium has been shown to degrade these compounds. google.com The degradation products identified from the microbial metabolism of tetramethyl thiuram disulfide include dithiocarbamate, dimethylamine, and formaldehyde. google.com The proposed degradation pathway for linuron, a related phenylurea herbicide, also begins with hydrolysis to an aniline (B41778) derivative, which is then further metabolized by soil bacteria like Variovorax sp. researchgate.net This indicates that microbial enzymatic systems, such as hydrolases, play a key role in the initial steps of breaking down these types of compounds in soil and water. researchgate.netfapesp.br
Reaction Mechanisms in Complex Formation
Dithiocarbamates are highly versatile monoanionic chelating ligands that form stable coordination complexes with a vast range of metal ions, including transition metals and main group elements. nih.govnih.govnih.gov The (hydroxyethyl)dithiocarbamate ligand is no exception, with its formation of complexes being a cornerstone of its chemical identity.
The primary mechanism for complex formation is a salt metathesis (or replacement) reaction, typically carried out in an aqueous or alcoholic solution. wikipedia.orgsysrevpharm.org In this reaction, the ammonium (B1175870) (hydroxyethyl)dithiocarbamate salt reacts with a soluble metal salt (e.g., a metal chloride or acetate). The dithiocarbamate anion displaces the counter-ions of the metal salt to form a stable metal-dithiocarbamate complex, which often precipitates from the solution. wikipedia.org
A general representation of the reaction is: n [HOCH₂CH₂NHCS₂]⁻NH₄⁺ + MClₙ → M(S₂CNHCH₂CH₂OH)ₙ + n NH₄Cl
The dithiocarbamate ligand typically acts as a bidentate chelator, where both sulfur atoms coordinate to the metal center, forming a stable four-membered ring. nih.gov This chelating ability is due to the presence of two soft sulfur donor atoms, which have a strong affinity for many metal ions. nih.gov The presence of the hydroxyethyl group (-CH₂CH₂OH) on the nitrogen atom can increase the solubility of the resulting metal complexes in polar organic solvents and water, and allows for participation in hydrogen bonding. elsevierpure.comresearchgate.net
Table 2: Examples of Metal Complex Formation with (Hydroxyethyl)dithiocarbamate
| Metal Ion | Reactants | Resulting Complex | Coordination Geometry | Reference |
| Copper(II) | CuCl₂·2H₂O and NH₄(hedtc) | [Cu(I)₄(hedtc)₄] | Tetranuclear cluster | elsevierpure.comresearchgate.net |
| Indium(III) | InCl₃ and NH₄(hedtc) | [In(III)(hedtc)₃] | Distorted Octahedral | elsevierpure.comresearchgate.net |
| General (M) | Metal Salt (MClₙ) and DTC Salt | M(DTC)ₙ | Varies (e.g., Octahedral, Square Planar) | wikipedia.orgresearchgate.net |
Ligand Rearrangements and Structural Dynamics
The structural chemistry of metal-(hydroxyethyl)dithiocarbamate complexes reveals significant insights into ligand behavior and dynamics. The coordination of the dithiocarbamate ligand to a metal center results in distinct structural features.
The C-N bond within the NCS₂⁻ core exhibits partial double-bond character due to the delocalization of the nitrogen's lone pair of electrons. wikipedia.org This electronic structure imparts planarity to the S₂CNC₂ fragment and creates a significant energy barrier to rotation around the C-N bond, influencing the conformational dynamics of the ligand. wikipedia.org
Crystal structure analyses of complexes with the mono(2-hydroxyethyl)dithiocarbamate (hedtc) ligand demonstrate its structural versatility. For example, the reaction with a copper(II) salt resulted in a tetranuclear copper(I) cluster, [Cu(I)₄(hedtc)₄], where the ligand stabilizes the lower oxidation state of the metal. elsevierpure.comresearchgate.net In contrast, with an indium(III) salt, a mononuclear complex, [In(III)(hedtc)₃], with a distorted octahedral geometry was formed. elsevierpure.comresearchgate.net
Applications of Hydroxyethyl Dithiocarbamates in Academic Research Disciplines
Analytical Chemistry Research
In the realm of analytical chemistry, the strong metal-chelating ability of the dithiocarbamate (B8719985) functional group is harnessed for various analytical methodologies. The hydroxyethyl (B10761427) group further enhances their utility by modifying their solubility and reactivity.
Dithiocarbamates are widely recognized for their capacity to form stable, often colored, complexes with numerous metal ions. researchgate.netnih.gov This property makes them excellent chelating agents for the separation and preconcentration of trace metals from various matrices. The general principle involves the reaction of the dithiocarbamate with metal ions to form metal-dithiocarbamate complexes, which can then be selectively extracted or adsorbed.
The introduction of a hydroxyethyl group onto the dithiocarbamate ligand, as in N,N-bis(2-hydroxyethyl)dithiocarbamate, can increase the water solubility of the resulting metal complexes. ijsrp.orgresearchgate.net This is a significant advantage as it can eliminate the need for extraction into organic solvents prior to analysis, simplifying the analytical procedure. researchgate.net Dithiocarbamates have been successfully used to chelate and remove heavy metals like zinc, nickel, and copper from wastewater. nih.gov The strong binding affinity of dithiocarbamates for a broad spectrum of transition metal ions makes them highly effective for these applications. nih.gov
Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a colored compound in solution. Dithiocarbamates that form intensely colored complexes with metal ions are valuable reagents for the spectrophotometric determination of these metals. The color intensity is proportional to the concentration of the metal ion, allowing for quantitative analysis.
While specific spectrophotometric methods for ammonium (B1175870) (hydroxyethyl)dithiocarbamate are not extensively detailed in the reviewed literature, the fundamental principles of dithiocarbamate chemistry apply. For instance, a common method for the determination of dithiocarbamate fungicides involves their decomposition in the presence of acid to produce carbon disulfide (CS₂). thermofisher.com The liberated CS₂ can then be reacted with a chromogenic reagent to produce a colored product that is measured spectrophotometrically. This indirect method could potentially be adapted for the quantification of ammonium (hydroxyethyl)dithiocarbamate.
Derivatization is a technique used in chromatography to convert an analyte into a form that is more easily separated or detected. Dithiocarbamates are effective derivatizing agents for metal ions, converting them into stable, neutral, or charged complexes that can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Micellar Electrokinetic Chromatography (MEKC).
Ammonium bis(2-hydroxyethyl)dithiocarbamate (HEDC) has been specifically utilized as a pre-column derivatizing reagent for the reversed-phase HPLC determination of cobalt(II), copper(II), mercury(II), and nickel(II). researchgate.net A key advantage of the resulting metal-HEDC complexes is their water solubility, which allows for direct aqueous injection onto a C18 column, streamlining the analytical process. researchgate.net
In a notable application, a method was developed for the separation of nine different metal bis(2-hydroxyethyl)dithiocarbamate (HEDTC) complexes using MEKC. rsc.orgutas.edu.au The metal ions were reacted with an excess of the HEDTC ligand before separation. The separation of these complexes was achieved in under seven minutes, demonstrating the efficiency of this approach. rsc.org
Below is a table summarizing the metal ions separated as their bis(2-hydroxyethyl)dithiocarbamate complexes by MEKC.
| Metal Ion | Complex Formed | Separation Status |
| Cd(II) | Cd(HEDTC)₂ | Baseline resolved |
| Pb(II) | Pb(HEDTC)₂ | Not resolved from Pt(II) |
| Pt(II) | Pt(HEDTC)₂ | Not resolved from Pb(II) |
| Co(II) | Co(HEDTC)₂ | Baseline resolved |
| Ni(II) | Ni(HEDTC)₂ | Baseline resolved |
| Bi(III) | Bi(HEDTC)₃ | Baseline resolved |
| Cr(II) | Cr(HEDTC)₂ | Baseline resolved |
| Cu(II) | Cu(HEDTC)₂ | Baseline resolved |
| Hg(II) | Hg(HEDTC)₂ | Baseline resolved |
Data sourced from Analytical Communications. rsc.org
The electrochemical properties of dithiocarbamates and their metal complexes have led to their use in the development of electrochemical sensors and polarographic methods for the determination of both the dithiocarbamate ligands and various metal ions. nih.govresearchgate.net These methods are often based on the redox activity of the sulfur atoms in the dithiocarbamate moiety or the central metal ion in the complex. researchgate.net
Ion-selective electrodes (ISEs) based on dithiocarbamate derivatives have been developed for the potentiometric monitoring of dithiocarbamate concentrations. nih.gov These electrodes can also be sensitive to metal ions that form stable complexes with the dithiocarbamate, allowing for their indirect determination. nih.gov While specific research on electrochemical sensors employing this compound is limited in the provided sources, the general principles suggest its potential in this area. The presence of the hydroxyethyl group could influence the electrode's surface properties and its interaction with aqueous samples, potentially offering advantages in sensor design and performance.
Materials Science and Nanotechnology
In materials science and nanotechnology, dithiocarbamate complexes have emerged as highly versatile single-source precursors for the synthesis of a variety of nanomaterials. Their tunable properties and ability to decompose cleanly are key advantages.
The single-source precursor (SSP) approach is an attractive strategy for the synthesis of metal sulfide (B99878) nanomaterials, as it allows for precise control over the stoichiometry of the final product. cncb.ac.cnnih.gov In this method, a single, well-defined molecular compound containing both the metal and sulfur is heated to decompose, forming the desired metal sulfide nanostructure. cncb.ac.cnnih.gov Dithiocarbamate complexes are excellent SSPs due to their ease of synthesis, stability, and the relatively weak M-S and C-S bonds that facilitate decomposition at moderate temperatures. researchgate.net
The use of dithiocarbamate ligands with functional groups, such as the hydroxyethyl group, can influence the properties of the precursor and the resulting nanomaterials. The hydroxyethyl group can enhance the solubility of the precursor in polar solvents, which can be advantageous for certain synthesis methods. researchgate.net For example, mono(2-hydroxyethyl)dithiocarbamate complexes of copper and indium have been synthesized and their solubility in polar organic solvents was noted as a beneficial property. researchgate.net
Research has demonstrated the use of iron(II) dithiocarbamate complexes as SSPs for the preparation of iron sulfide nanoparticles. mdpi.com Furthermore, these nanoparticles have been dispersed into hydroxyethyl cellulose (B213188) to create nanocomposites, highlighting a synergy between the hydroxyethyl-functionalized components. mdpi.com The choice of the dithiocarbamate ligand has been shown to affect the crystalline phase and size of the resulting iron sulfide nanoparticles. mdpi.com
The table below provides examples of metal sulfide nanomaterials synthesized from dithiocarbamate SSPs, illustrating the versatility of this approach.
| Precursor Type | Nanomaterial Synthesized | Synthesis Method | Reference |
| Iron(II) dithiocarbamate complexes | Iron sulfide nanoparticles | Thermolysis | mdpi.com |
| Copper mono(2-hydroxyethyl)dithiocarbamate | Copper sulfide | Not specified | researchgate.net |
| Indium mono(2-hydroxyethyl)dithiocarbamate | Indium sulfide | Not specified | researchgate.net |
| Di-isobutyl-dithiocarbamate complexes of Fe and Ni | Iron-nickel sulfide (Violarite and Pentlandite) | Solvothermal decomposition | rsc.orgresearchgate.net |
| Various metal dithiocarbamate complexes | Binary, ternary, and quaternary metal sulfides | Thermolysis, solvothermal decomposition | cncb.ac.cnnih.govresearchgate.net |
Capping Agents for Nanoparticle Surface Modification
This compound and its derivatives are recognized for their utility as capping agents in the synthesis of nanoparticles. Capping agents are crucial molecules that adsorb to the surface of newly formed nanoparticles, controlling their growth, preventing aggregation, and ensuring their stability in a colloidal suspension. d-nb.inforesearchgate.net The effectiveness of dithiocarbamates in this role stems from the strong affinity of the sulfur atoms in the dithiocarbamate group for metal surfaces, which leads to stable coordination. researchgate.net
The presence of the hydroxyethyl group (–CH₂CH₂OH) on the dithiocarbamate ligand is particularly significant. This functional group imparts hydrophilicity, which can alter the surface chemistry of the nanoparticles, making them more dispersible in polar solvents, including water. elsevierpure.com This modification is essential for tailoring nanoparticles for specific applications, for instance, in biological systems or aqueous catalytic processes. d-nb.info The dithiocarbamate moiety effectively stabilizes the nanoparticle core, while the exposed hydroxyethyl groups interact with the surrounding medium, providing steric and electrostatic stability. researchgate.netfrontiersin.org
| Role | Compound Group | Function | Key Feature |
| Capping Agent | Dithiocarbamates | Stabilizes nanoparticles, prevents aggregation. researchgate.net | Strong coordination of sulfur atoms to metal surfaces. researchgate.net |
| Surface Modifier | Hydroxyethyl Dithiocarbamate | Imparts hydrophilicity, enhances dispersibility in polar solvents. elsevierpure.com | Presence of the terminal hydroxyl (-OH) group. |
Precursors for Chalcogenide Synthesis
Metal complexes of (hydroxyethyl)dithiocarbamate serve as effective single-source precursors (SSPs) for the synthesis of metal chalcogenide nanomaterials, particularly metal sulfides. nih.gov In this method, a metal complex incorporating the (hydroxyethyl)dithiocarbamate ligand is synthesized and then decomposed under controlled thermal conditions. researchgate.net The dithiocarbamate ligand conveniently provides the necessary sulfur atoms for the formation of the metal sulfide lattice.
For example, complexes such as the tetranuclear copper(I) cluster, [Cu(I)₄(hedtc)₄] (where hedtc = mono(2-hydroxyethyl)dithiocarbamate), have been synthesized from this compound. elsevierpure.comresearchgate.net Upon heating in a high-boiling point solvent, this complex decomposes, with the copper ions and the sulfur from the ligand combining to form copper sulfide (CuS) nanoparticles. This approach offers excellent control over the stoichiometry of the final product, as the metal and chalcogen source are present in a single molecule. researchgate.net
Catalysis Research
Use as Ligands in Homogeneous and Heterogeneous Catalysis
The (hydroxyethyl)dithiocarbamate anion is a versatile ligand in coordination chemistry, forming stable complexes with a wide array of transition metals. It typically acts as a bidentate chelating ligand, binding to a metal center through its two sulfur atoms. researchgate.net This chelation forms a stable four-membered ring, influencing the electronic properties and geometry of the metal center, which is fundamental to catalysis.
Detailed structural studies have characterized complexes like [Cu(I)₄(hedtc)₄] and [In(III)(hedtc)₃]. elsevierpure.comresearchgate.net In the indium complex, the metal center is bound to three separate (hydroxyethyl)dithiocarbamate ligands, resulting in a distorted octahedral geometry. elsevierpure.comresearchgate.net Such well-defined metal-ligand frameworks are the basis for creating active catalysts. The ligand stabilizes the metal ion in a specific oxidation state and coordination environment, which can then participate in a catalytic cycle. The hydroxyethyl functionality can also be used to anchor these complexes onto solid supports, transforming a homogeneous catalyst into a more easily recoverable heterogeneous system.
Application in Organic Transformations (e.g., Synthesis of Propargyl Amines)
Propargylamines are valuable building blocks in organic synthesis, often prepared via a three-component reaction known as the A³ coupling of an aldehyde, an amine, and a terminal alkyne. researchgate.net This transformation is frequently catalyzed by transition metal complexes, with copper-based catalysts being particularly effective. nih.govnih.gov
Metal complexes featuring dithiocarbamate ligands are suitable candidates for catalyzing such reactions. A copper(I) complex of (hydroxyethyl)dithiocarbamate, for instance, could serve as an effective catalyst for the A³ coupling. The catalytic cycle would likely involve the coordination of the alkyne to the copper center, facilitating its activation and subsequent C-C bond formation. The dithiocarbamate ligand's role is to maintain the stability and reactivity of the copper catalyst throughout the process. The synthesis of these versatile propargylamine (B41283) scaffolds is a key step toward producing various nitrogen-containing heterocyclic compounds and biologically active molecules. researchgate.netnih.gov
| Research Area | Application | Reaction Example | Role of (hydroxyethyl)dithiocarbamate |
| Catalysis | Ligand for Metal Complexes | Formation of [Cu(I)₄(hedtc)₄] and [In(III)(hedtc)₃]. elsevierpure.comresearchgate.net | Bidentate chelating ligand, stabilizing the metal center. |
| Organic Synthesis | Catalyst for Organic Transformations | A³ Coupling for Propargylamine Synthesis. researchgate.net | Forms an active and stable metal catalyst (e.g., with Copper). |
Advanced Organic Synthesis
Role as Starting Materials for Intermediates
Beyond their use as ligands, dithiocarbamates are employed as starting materials for the synthesis of various organic intermediates. nih.gov Their chemical structure allows for a range of transformations. For example, dithiocarbamates can undergo light-catalyzed cyclization reactions to form dithiocarbamate-functionalized lactams. nih.govresearchgate.net Applying this to this compound would yield lactams bearing a hydroxyethyl-dithiocarbamate side chain, a functional handle that could be used for further synthetic elaborations.
Furthermore, dithiocarbamates are known precursors for the synthesis of sulfur-containing heterocycles like thiazolidine-2-thiones. nih.gov These syntheses often proceed through multi-step sequences involving reactions like iodocyclization and nucleophilic substitution, demonstrating the utility of the dithiocarbamate group as a versatile functional unit for building complex molecular architectures. nih.gov
| Intermediate Class | Synthetic Method | Precursor |
| Lactams | Light-catalyzed cyclization. researchgate.net | Dithiocarbamate |
| Thiazolidine-2-thiones | Multi-step sequence (e.g., iodocyclization). nih.gov | Dithiocarbamate |
Facilitating Cyclization and Other Complex Reactions (e.g., Lactams, Thiazolidine-2-thiones)
This compound and related dithiocarbamate compounds serve as versatile building blocks in organic synthesis, particularly in reactions that form heterocyclic rings. Their utility stems from the presence of nucleophilic nitrogen and sulfur atoms, which can participate in a variety of cyclization pathways to construct complex molecular architectures like lactams and thiazolidine-2-thiones. researchgate.netresearchgate.net
The dithiocarbamate functional group is a key structural motif in numerous bioactive compounds and is valued in organic synthesis and the pharmaceutical industry. researchgate.net These compounds are typically synthesized from a primary or secondary amine and carbon disulfide. nih.gov The resulting dithiocarbamate salt, such as this compound, can then be employed in subsequent reactions. The development of efficient synthetic methods for dithiocarbamates and their derivatives is an active area of research. researchgate.net
Synthesis of Thiazolidine-2-thiones
Thiazolidine-2-thiones are significant heterocyclic compounds, with the thiazolidine (B150603) ring forming the core of important antibiotics. nih.gov Dithiocarbamates are frequently used as precursors for the synthesis of these structures through various cyclization strategies.
One common method involves a multicomponent reaction where a primary amine, carbon disulfide, and a suitable electrophile are combined in a one-pot synthesis. organic-chemistry.orgresearchgate.net For instance, the reaction of primary amines, carbon disulfide, and γ-bromocrotonates can yield thiazolidine-2-thiones in excellent yields through a domino alkylation and intramolecular Michael addition sequence. organic-chemistry.org Another approach uses an iodo-cyclothiocarbamation reaction as the key step for forming the heterocyclic ring. nih.gov Water can be used as an efficient medium for the three-component reaction of an amine, carbon disulfide, and an α-bromoketone, leading to good to excellent yields of the corresponding thiazolidine-2-thiones. researchgate.net
The table below summarizes findings from various studies on the synthesis of thiazolidine-2-thiones using dithiocarbamate-related methods.
Table 1: Research Findings on Thiazolidine-2-thione Synthesis via Dithiocarbamate Intermediates
| Starting Materials | Reaction Type | Key Features | Product | Reference |
|---|---|---|---|---|
| Primary amines, CS₂, γ-bromocrotonates | Multicomponent reaction | Domino alkylation/intramolecular Michael addition | Thiazolidine-2-thiones | organic-chemistry.org |
| Allyl amine, CS₂, Iodine | Regiospecific iodocyclization | Solvent-free conditions available | 5-(Iodomethyl)thiazolidine-2-thiones | researchgate.net |
| Amine, CS₂, α-bromoketone | Three-component reaction | Water-mediated, green synthesis | Multisubstituted thiazolidine-2-thiones | researchgate.net |
| β-amino alcohols, Potassium ethylxanthate | Cyclization | Uses xanthate as a sulfur source | 1,3-Thiazolidine-2-thiones | organic-chemistry.org |
| Aziridines, CS₂ | Cycloaddition | Lanthanide-catalyzed, mild conditions | Thiazolidine-2-thiones | organic-chemistry.org |
Synthesis of Lactams
The application of dithiocarbamates extends to the synthesis of lactams, which are cyclic amides and core components of many pharmaceuticals, most notably β-lactam antibiotics. Research has shown that dithiocarbamates can be precursors to lactam-containing structures. A light-catalyzed reaction of dithiocarbamates in a suitable solvent such as cyclohexane (B81311) or chlorobenzene (B131634) can lead to the formation of a dithiocarbamate-containing lactam. encyclopedia.pub This highlights a pathway where the dithiocarbamate moiety is incorporated into a cyclic amide structure.
Further research has focused on designing dithiocarbamate derivatives as inhibitors for metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. nih.gov While this research is focused on inhibiting the breakdown of existing lactams, the synthesis of these dithiocarbamate-based inhibitors themselves involves complex organic reactions. For example, a series of cyclic dithiocarbamate compounds were synthesized to test their MBL inhibition activity, with sodium 1,4,7-triazonane-1,4,7-tris(carboxylodithioate) identified as a particularly active molecule. nih.gov
The table below details research findings related to the synthesis of lactams and related compounds using dithiocarbamates.
Table 2: Research Findings on Lactam Synthesis and Related Dithiocarbamate Compounds
| Precursor/Reagent | Reaction Type | Product/Application | Key Finding | Reference |
|---|---|---|---|---|
| Dithiocarbamates | Light-catalyzed reaction | Dithiocarbamate-containing lactam | Formation of lactam structure via photochemical cyclization. | encyclopedia.pub |
| Cyclic dithiocarbamates | Multi-step synthesis | Metallo-β-lactamase inhibitors | Sodium 1,4,7-triazonane-1,4,7-tris(carboxylodithioate) restores antibiotic activity. | nih.gov |
| Dithiocarbamate derivatives | Design and synthesis | Metallo-β-lactamase inhibitors | Combination with meropenem (B701) increased its effectiveness significantly against resistant bacteria. | nih.gov |
Future Research Directions and Emerging Areas
Exploration of Novel Coordination Architectures
The ability of the (hydroxyethyl)dithiocarbamate ligand to form complexes with a wide array of metal ions presents a fertile ground for the discovery of novel coordination architectures. The presence of both the dithiocarbamate (B8719985) group, a powerful chelating agent, and a terminal hydroxyl group allows for the construction of intricate supramolecular structures.
Future research is directed towards the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) utilizing this ligand. The hydroxyl functionality can participate in hydrogen bonding, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgrsc.org The choice of the metal ion, its oxidation state, and the reaction conditions are critical factors that dictate the final architecture of these assemblies. For instance, studies have shown that dithiocarbamate moieties can adopt various bridging modes, including μ2, μ3, and μ4, leading to diverse structural motifs such as dinuclear, tetranuclear, and even octanuclear clusters. rsc.orgrsc.org The exploration of mixed-metal systems and the incorporation of ancillary ligands are expected to yield even more complex and functional materials.
A key area of interest is the design of structures with specific topologies and pore sizes for applications in gas storage, catalysis, and guest-host chemistry. The inherent flexibility of the (hydroxyethyl)dithiocarbamate ligand, combined with the predictable coordination geometries of different metal ions, provides a powerful toolkit for the rational design of these advanced materials.
Table 1: Examples of Coordination Architectures with Dithiocarbamate Ligands
| Metal Ion(s) | Ligand | Resulting Architecture | Key Features | Reference(s) |
| Cu(I) | mono(2-hydroxyethyl)dithiocarbamate | Tetranuclear cluster | Copper-copper metal bonds and a copper-sulfur coordination environment. | nih.gov |
| In(III) | mono(2-hydroxyethyl)dithiocarbamate | Distorted octahedral | Three bidentate dithiocarbamate ligands coordinating to the indium center. | nih.gov |
| Au(I), Ag(I), Cu(I) | (aza-15-crown-5)dithiocarbamate | Dinuclear, 1-D coordination polymer, tetranuclear complexes | Structural transformations and various bridging modes of the dithiocarbamate ligand. | rsc.orgrsc.org |
| Group 10 & 11 Metals | Dithiocarbamate-carboxylate | Heterobimetallic coordination networks | Formation of stable coordination polymers with alkaline earth metals. | acs.org |
Development of Green Chemistry Synthetic Routes
The traditional synthesis of dithiocarbamates often involves the use of volatile and toxic organic solvents. A significant future research direction is the development of environmentally benign synthetic methodologies for ammonium (B1175870) (hydroxyethyl)dithiocarbamate and its derivatives, aligning with the principles of green chemistry.
One promising approach is the use of alternative reaction media such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.netoup.com These solvents are often biodegradable, non-toxic, and can be recycled, offering a more sustainable alternative to conventional organic solvents. Research has demonstrated that the one-pot, three-component condensation of an amine, carbon disulfide, and an electrophile can be efficiently carried out in these green solvents at room temperature, leading to high yields and simplified work-up procedures. rsc.orgresearchgate.netoup.com
Table 2: Green Synthetic Approaches for Dithiocarbamates
| Synthetic Method | Green Solvents/Conditions | Key Advantages | Reference(s) |
| One-pot, three-component condensation | Deep Eutectic Solvents (DES), Polyethylene Glycol (PEG) | High yields, short reaction times, recyclable solvents, no organic solvents. | rsc.orgresearchgate.netoup.comrsc.orgscispace.com |
| Catalyst-free, solvent-free synthesis | None | High atom economy, reduced waste. | organic-chemistry.org |
| Triflic acid promoted multi-component reaction | Room temperature | Good yields, wide substrate scope, easy operation. | nih.gov |
| Metal-assisted self-assembly | One-pot procedure | Formation of macrocyclic complexes in a single step. | ajgreenchem.com |
Advanced Spectroscopic Probes Utilizing Hydroxyethyl (B10761427) Dithiocarbamate Complexes
The strong chelating ability of the dithiocarbamate group towards a variety of metal ions makes its complexes promising candidates for the development of advanced spectroscopic probes for sensing and analytical applications. The hydroxyethyl functionality can be further modified to tune the solubility and photophysical properties of these complexes.
Future research will likely focus on the design of chromogenic and fluorogenic sensors based on (hydroxyethyl)dithiocarbamate complexes for the detection of specific metal ions in environmental and biological samples. The interaction of the target analyte with the metal center or the ligand itself can induce a measurable change in the absorption or emission spectrum of the complex. For example, dithiocarbamate-functionalized microspheres have been developed for the optical sensing of mercury ions, where the binding event causes a change in the turbidity of the sensing element. mdpi.com
Surface-enhanced Raman spectroscopy (SERS) is another powerful technique that can be exploited. mdpi.com The dithiocarbamate group has a strong affinity for gold and silver surfaces, which are commonly used as SERS substrates. This allows for the sensitive detection of dithiocarbamate-containing molecules and their metal complexes. The development of SERS-based assays for the detection of pesticides and other pollutants containing the dithiocarbamate moiety is an active area of research.
Integration of Computational Methods for Predictive Chemistry
Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for understanding and predicting the properties of dithiocarbamate complexes. organic-chemistry.orgmdpi.com These methods allow for the detailed investigation of molecular structures, electronic properties, and reaction mechanisms at a level of detail that is often difficult to achieve experimentally.
Future research will see a greater integration of computational methods in the design of new (hydroxyethyl)dithiocarbamate-based materials and molecules. DFT calculations can be used to:
Predict the geometry and stability of different coordination isomers. organic-chemistry.orgmdpi.com
Elucidate the nature of the metal-ligand bonding. organic-chemistry.org
Simulate spectroscopic properties, such as IR, NMR, and UV-Vis spectra, to aid in the characterization of new compounds. nih.govrsc.org
Investigate reaction pathways and transition states to optimize synthetic procedures. nih.gov
Screen potential candidates for specific applications, such as catalysis or sensing, by calculating relevant properties like HOMO-LUMO gaps and charge distributions. tandfonline.com
The synergy between experimental and computational approaches will accelerate the discovery and development of new functional materials based on ammonium (hydroxyethyl)dithiocarbamate. researchgate.net
Table 3: Applications of Computational Methods in Dithiocarbamate Chemistry
| Computational Method | Application | Insights Gained | Reference(s) |
| Density Functional Theory (DFT) | Geometry optimization and electronic properties of organotin(IV) complexes | Ascertained geometry and electronic properties. | mdpi.com |
| DFT | Structural and electronic properties of phenyltin(IV) complexes | Confirmed coordination mode and explored bonding nature. | organic-chemistry.org |
| DFT | Investigation of intermolecular interactions in cyclization reactions | Revealed the role of acid assistance in reducing activation energy. | nih.gov |
| DFT | Characterization of metal complexes | Corroborated coordination geometries suggested by spectral data. | rsc.org |
Investigation of Environmental Degradation Pathways under Emerging Conditions
While dithiocarbamates are widely used in agriculture and industry, their environmental fate and potential degradation products are of significant concern. Understanding the degradation pathways of this compound under various environmental conditions is crucial for assessing its long-term impact.
Dithiocarbamates are known to degrade in the environment through processes such as hydrolysis and photolysis. nih.gov The rate of degradation is influenced by factors like pH, temperature, and the presence of light. nih.gov The primary degradation route for many dithiocarbamates is acid-catalyzed hydrolysis, which leads to the formation of carbon disulfide and the corresponding amine. oup.com
An important area of future research is the investigation of how the complexation of (hydroxyethyl)dithiocarbamate with metal ions affects its environmental persistence. Metal complexation can significantly slow down the degradation of dithiocarbamates, potentially increasing their lifetime in the environment. oup.comresearchgate.net This could have implications for the bioavailability and toxicity of both the dithiocarbamate and the complexed metal.
Furthermore, the degradation of dithiocarbamates can lead to the formation of metabolites that may have their own toxicological profiles. For example, ethylene (B1197577) bisdithiocarbamates can degrade to ethylene thiourea (B124793) (ETU), a compound of toxicological concern. nih.govmdpi.com Research is needed to identify the specific degradation products of this compound and to evaluate their environmental and health impacts. The study of degradation under emerging conditions, such as in the presence of nanomaterials or under advanced oxidation processes, will also be critical.
Table 4: Factors Influencing the Environmental Degradation of Dithiocarbamates
| Degradation Pathway | Influencing Factors | Key Observations | Reference(s) |
| Hydrolysis | pH | Acid-catalyzed hydrolysis is a primary degradation route. Alkyl dithiocarbamates are more stable in alkaline media. | nih.govoup.com |
| Photolysis | Light | Contributes to the breakdown of dithiocarbamates in the environment. | nih.gov |
| Metal Complexation | Presence of metal ions (e.g., Cu(II)) | Complexation can stabilize the dithiocarbamate ligand and inhibit degradation. | oup.comresearchgate.net |
| Microbial Degradation | Soil microorganisms | Microorganisms can utilize dithiocarbamates as a source of carbon and nitrogen. | nih.gov |
Q & A
Q. What are the standard synthetic protocols for preparing ammonium (hydroxyethyl)dithiocarbamate and its derivatives?
The synthesis typically involves reacting ethanolamine derivatives with carbon disulfide (CS₂) under basic conditions (e.g., ammonium hydroxide). For example, intermediates like ammonium dithiocarbamate form via CS₂ and ammonia reactions, which can be functionalized with hydroxyethyl groups . Key parameters include reaction temperature (50–80°C), stoichiometric control of CS₂, and inert atmospheres to prevent oxidation. Characterization via FT-IR, NMR, and elemental analysis is critical to confirm purity and structure.
Q. How can metal complexes of this compound be characterized spectroscopically?
Metal complexation studies require UV-Vis, FT-IR, and X-ray crystallography. For instance, Ni(II) or Pt(II) complexes exhibit distinct S→M charge-transfer bands in UV-Vis spectra (200–400 nm) . FT-IR confirms dithiocarbamate binding via ν(C=S) and ν(C-N) shifts. Advanced characterization includes X-ray diffraction for structural elucidation and cyclic voltammetry to assess redox behavior .
Q. What are the primary applications of this compound in analytical chemistry?
It serves as a chelating agent for trace metal analysis. For example, ammonium pyrrolidine dithiocarbamate (APDC) is used to speciate Cr(III)/Cr(VI) via selective complexation with Cr(VI), followed by extraction and quantification using flame atomic absorption spectrometry (FAAS) . Similar methods apply to mercury speciation in environmental samples .
Advanced Research Questions
Q. How can researchers mitigate false-positive interference in dithiocarbamate analysis caused by sulfur-containing matrices?
False positives arise when sulfur sources (e.g., sulfites in agricultural products) degrade to CS₂ during gas chromatography (GC) analysis. To address this:
- Use selective derivatization agents (e.g., APDC) to minimize nonspecific reactions.
- Implement matrix-matched calibration and validation with LC-MS/MS to distinguish dithiocarbamate-derived CS₂ from interferents .
- Pre-treat samples with antioxidants (e.g., ascorbic acid) to stabilize sulfur species .
Q. What strategies optimize the antitumor activity of metal-dithiocarbamate complexes?
Structural modifications of the dithiocarbamate ligand enhance cytotoxicity. For example:
- Hydroxyethyl substituents improve water solubility and cellular uptake of Zn(II) complexes, as shown in apoptosis assays .
- Pt(II) complexes with bulky ligands exhibit higher selectivity for cancer cells by targeting DNA mismatch repair pathways. Validate via in vitro assays (e.g., MTT) and molecular docking studies .
Q. How do reaction conditions influence the stability of ammonium dithiocarbamate intermediates during thiocyanate synthesis?
Ammonium dithiocarbamate decomposes to thiocyanate (NH₄SCN) and H₂S upon heating. Key factors include:
Q. What methodologies improve the environmental remediation efficiency of dithiocarbamate-functionalized nanomaterials?
Nanocomposites like MWCNTs@CuAl₂O₄@SiO₂ functionalized with dithiocarbamates achieve high adsorption capacities for heavy metals (e.g., Cr(VI)). Optimize by:
- Tuning surface area and porosity via sol-gel synthesis.
- Chelating agent concentration: Higher APDC loading enhances Cr(VI) selectivity .
- Validate with XPS to confirm binding mechanisms and reusability tests (≥5 cycles) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported cytotoxicity data for dithiocarbamate-metal complexes?
Variations arise from differences in cell lines, exposure times, and ligand stereochemistry. Mitigate by:
Q. Why do some studies report conflicting stability results for dithiocarbamate-based corrosion inhibitors?
Stability depends on environmental factors (pH, Cl⁻ concentration) and inhibitor concentration. For brass in NaCl solutions, ammonium pyrrolidine dithiocarbamate (APDTC) shows optimal inhibition at 0.5 mM, with efficiency dropping at higher concentrations due to ligand aggregation. Validate via electrochemical impedance spectroscopy (EIS) and SEM-EDS .
Methodological Recommendations
Q. What advanced techniques validate the formation of dithiocarbamate-functionalized nanoparticles?
Use TEM for size distribution analysis, XRD for crystallinity, and UV-Vis/PL spectroscopy for optical properties. For ZnS nanoparticles derived from Zn(II)-dithiocarbamate precursors, thermal decomposition at 300°C under N₂ yields monodisperse particles (5–10 nm) . XANES can confirm sulfur coordination environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
